molecular formula C7H18ClNO B13701964 O-Heptylhydroxylamine Hydrochloride

O-Heptylhydroxylamine Hydrochloride

Cat. No.: B13701964
M. Wt: 167.68 g/mol
InChI Key: USUFYLLREWGPDC-UHFFFAOYSA-N
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Description

These compounds are widely used in organic synthesis, catalysis, and pharmaceutical research due to their reactivity as nucleophiles and reducing agents .

Key inferred characteristics:

  • Molecular weight: ~167.64 g/mol (calculated).
  • Solubility: Likely low water solubility due to the long hydrophobic heptyl chain, with higher solubility in organic solvents like DMSO or ethanol (based on trends from analogs) .
  • Stability: Expected to require storage at low temperatures (e.g., -20°C) to prevent decomposition, similar to O-benzyl and O-methyl derivatives .

Properties

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

O-heptylhydroxylamine;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-2-3-4-5-6-7-9-8;/h2-8H2,1H3;1H

InChI Key

USUFYLLREWGPDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCON.Cl

Origin of Product

United States

Preparation Methods

The synthesis of O-Heptylhydroxylamine Hydrochloride can be achieved through various methods. One common method involves the reaction of heptylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.

Chemical Reactions Analysis

O-Heptylhydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-Heptylhydroxylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Heptylhydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions, which can be utilized in catalytic processes. The compound’s hydroxylamine group can also undergo redox reactions, making it useful in oxidation-reduction studies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares O-Heptylhydroxylamine Hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions Key Applications
O-Heptylhydroxylamine HCl C₇H₁₈ClNO 167.64 (calc.) Low in water; soluble in organics -20°C (inferred) Organic synthesis, drug delivery (inferred)
Hydroxylamine HCl NH₂OH·HCl 69.49 84 g/100g (water, 20°C) Hygroscopic, RT Reducing agent, photography
O-Benzylhydroxylamine HCl C₇H₉NO·HCl 159.6 Soluble in DMSO, DMF (~10 mg/mL) -20°C Peptide synthesis, research
O-Phenylhydroxylamine HCl C₆H₇NO·HCl 145.59 Limited data; likely organic-soluble RT Intermediate in organic reactions
O-Methylhydroxylamine HCl CH₃ONH₂·HCl 83.5 Water, DMSO, methanol Hygroscopic, RT Oxime preparation, biochemistry
O-tert-Butylhydroxylamine HCl (CH₃)₃CONH₂·HCl 125.60 Organic solvents RT Antioxidant, polymer stabilization

Sources :

Functional Differences

  • Hydrophobicity : The heptyl group imparts significant lipophilicity, making O-Heptylhydroxylamine HCl less water-soluble than Hydroxylamine HCl or O-Methyl derivatives. This property may enhance membrane permeability in drug design .
  • Reactivity : Shorter-chain derivatives (e.g., O-Methyl) are more reactive in aqueous environments, while bulkier groups (e.g., O-Benzyl) stabilize intermediates in peptide coupling reactions .
  • Stability : Longer alkyl chains (heptyl) may reduce hygroscopicity but increase sensitivity to thermal degradation compared to aromatic derivatives like O-Phenyl .

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